

A Technical Guide to the Solubility and pKa of D-Penicillamine Disulfide

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Compound of Interest

Compound Name: *D-Penicillamine disulfide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **D-Penicillamine disulfide**, a primary metabolite of the chelating agent D-Penicillamine. The document details its solubility characteristics and dissociation constants (pKa), outlines standard experimental protocols for their determination, and presents logical workflows relevant to its study.

Introduction

D-Penicillamine disulfide, chemically known as (2S,2'S)-3,3'-disulfanediyldis(2-amino-3-methylbutanoic acid), is the oxidized dimer of the drug D-Penicillamine.^[1] As a significant metabolite, it appears in plasma and is a major component excreted in urine following the administration of D-Penicillamine.^{[2][3][4]} Understanding the solubility and pKa values of this disulfide is crucial for comprehending the pharmacokinetics, metabolism, and analytical chemistry of its parent drug. Its physicochemical properties influence its distribution in biological systems and are fundamental for the development of analytical methods for its quantification in clinical and research settings.^{[4][5]}

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and excretion. While extensive quantitative data for **D-Penicillamine disulfide** is not readily available, its structural characteristics and qualitative descriptions provide valuable insights.

Qualitative Solubility of D-Penicillamine Disulfide

D-Penicillamine disulfide is described as a white to off-white crystalline powder.^[6] Its solubility is generally low in neutral aqueous solutions but increases in basic conditions.

Solvent	Solubility Description	Reference
Water	Slightly Soluble	^[6]
Aqueous Base	Slightly Soluble	^[6]

The presence of two amino groups and two carboxylic acid groups suggests that the solubility of **D-Penicillamine disulfide** is highly dependent on pH.^[7] At isoelectric pH, the molecule exists as a zwitterion with a net neutral charge, typically resulting in minimal aqueous solubility. In acidic or alkaline solutions, the molecule becomes charged (cationic or anionic, respectively), which enhances its interaction with water molecules and increases its solubility.^[7]

Comparative Solubility of D-Penicillamine

For context, the solubility of the parent compound, D-Penicillamine, is well-characterized and presented below.

Solvent	Solubility	Reference
Water	Freely Soluble	^[8]
Ethanol	Slightly Soluble (~5 mg/mL)	^[8] ^[9]
DMSO	Soluble (~30 mg/mL)	^[9]
Dimethyl formamide (DMF)	Soluble (~30 mg/mL)	^[9]
Ether	Insoluble	^[8]
Chloroform	Insoluble	^[8]
Aqueous Buffers (e.g., PBS pH 7.2)	Sparingly Soluble (~0.12 mg/mL in 1:7 DMSO:PBS)	^[9]

Dissociation Constants (pKa)

The pKa values define the ionization state of a molecule at a given pH. For **D-Penicillamine disulfide**, which has two carboxylic acid groups and two amino groups, multiple pKa values are expected.

pKa Values of D-Penicillamine Disulfide

Currently, only computationally predicted pKa data is available for **D-Penicillamine disulfide**.

Functional Group	Predicted pKa	Reference
Carboxylic Acid	1.76 ± 0.12	[6]

Note: As a symmetrical molecule, the two carboxylic acid groups and two amino groups are expected to have similar, but not identical, pKa values due to electrostatic interactions.

Comparative pKa Values of D-Penicillamine

The experimentally determined pKa values for the functional groups of the parent drug, D-Penicillamine, are provided for comparison.

Functional Group	pKa Value	Reference
Carboxyl (-COOH)	~1.8	[8]
α-Amino (-NH ₂)	~7.9	[8]
β-Thiol (-SH)	~10.5	[8]

Experimental Protocols

This section details standard methodologies for the experimental determination of solubility and pKa values.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[10]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the resulting saturated solution is then measured.[\[11\]](#)

Methodology:

- Preparation: Add an excess amount of **D-Penicillamine disulfide** powder to a series of stoppered glass flasks or vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values).[\[10\]](#) Ensure enough solid is added to form a suspension.[\[10\]](#)
- Equilibration: Place the sealed flasks in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[\[11\]](#)[\[12\]](#)
- Phase Separation: After equilibration, remove the flasks and allow any undissolved solid to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound, e.g., PTFE).[\[13\]](#)[\[14\]](#)
- Quantification: Accurately dilute an aliquot of the clear supernatant. Determine the concentration of **D-Penicillamine disulfide** in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[\[13\]](#)
- Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[\[12\]](#)

pKa Determination

Several robust methods are available for the experimental determination of pKa values.

Principle: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution with a calibrated pH meter. The pKa is the pH at the half-equivalence point on the resulting titration curve.[\[15\]](#)[\[16\]](#)

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a known amount of **D-Penicillamine disulfide** in a known volume of purified water, maintaining a constant ionic strength with a background electrolyte like KCl (e.g., 0.15 M).[\[16\]](#)
- **Initial pH Adjustment:** Adjust the initial pH of the solution to the acidic range (e.g., pH ~1.5) using a standardized strong acid (e.g., 0.1 M HCl).[\[16\]](#)
- **Titration:** Place the solution in a temperature-controlled vessel with continuous stirring. Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a calibrated burette.[\[16\]](#)
- **Data Collection:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[\[16\]](#) Continue the titration until the pH reaches the alkaline range (e.g., pH ~12.5).
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoint of the buffer regions (the flattest parts of the curve). Alternatively, the inflection points on a derivative plot ($\Delta\text{pH}/\Delta V$ vs. V) correspond to the equivalence points, and the pKa values can be determined from the pH at the half-equivalence points.[\[15\]](#)[\[17\]](#)

Principle: This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with protonation state. The pKa is determined by measuring the absorbance at a fixed wavelength across a range of pH values.[\[18\]](#)[\[19\]](#)

Methodology:

- **Wavelength Selection:** Record the UV-Vis spectra of **D-Penicillamine disulfide** in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13) solutions to identify the wavelengths of maximum absorbance difference between the protonated and deprotonated species.[\[20\]](#)
- **Buffer Preparation:** Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
- **Sample Preparation:** Prepare solutions of **D-Penicillamine disulfide** at a constant concentration in each buffer solution. A 96-well microplate format can be used for higher throughput.[\[19\]](#)

- Absorbance Measurement: Measure the absorbance of each solution at the pre-selected analytical wavelength(s).
- Data Analysis: Plot absorbance versus pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[20][21]

Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Ionization of a nearby functional group alters this environment, causing a change in the chemical shift. By monitoring the chemical shift of a specific nucleus (e.g., ^1H or ^{13}C) as a function of pH, a titration curve can be generated, and the pKa can be determined from its inflection point.[22][23]

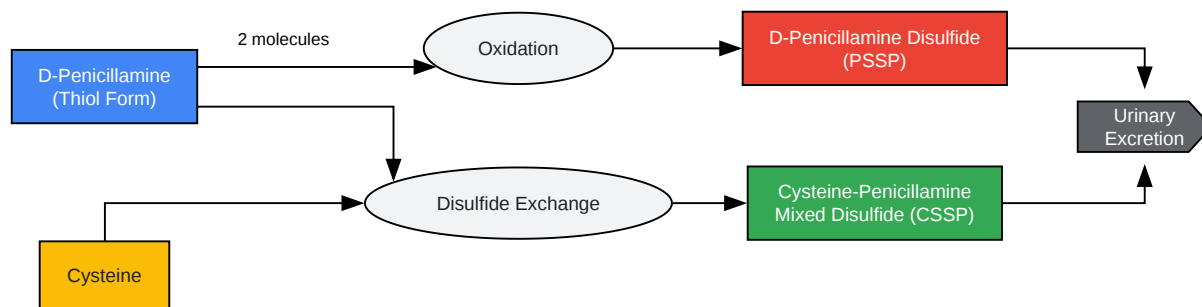
Methodology:

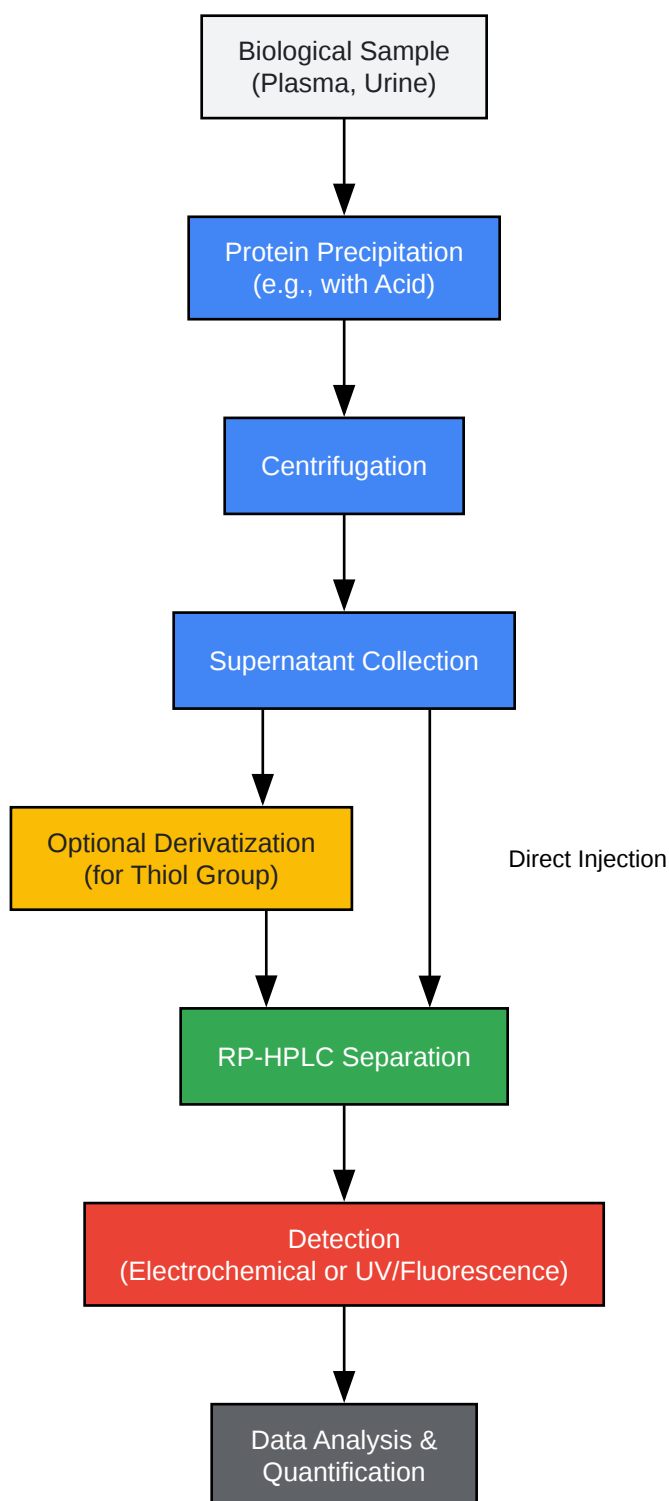
- Sample Preparation: Prepare a series of samples of **D-Penicillamine disulfide** in a suitable solvent (e.g., D_2O) across a range of pD (pH in D_2O) values.
- NMR Data Acquisition: Acquire NMR spectra (e.g., ^1H NMR) for each sample under identical conditions.[22]
- Chemical Shift Monitoring: Identify a resonance signal that shows a significant chemical shift change as a function of pD. This signal should be from a nucleus close to an ionizable group.
- Data Analysis: Plot the chemical shift (δ) of the selected nucleus versus the pD of the solution. Fit the data to a sigmoidal curve. The pD value at the inflection point of the curve corresponds to the pKa in D_2O , which can be converted to the pKa in H_2O . [23][24]

Signaling Pathways and Logical Workflows

Metabolic Pathway of D-Penicillamine

D-Penicillamine undergoes metabolic transformation in the body, primarily through disulfide exchange and oxidation, leading to the formation of **D-Penicillamine disulfide** and mixed disulfides.[2][3][25]





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